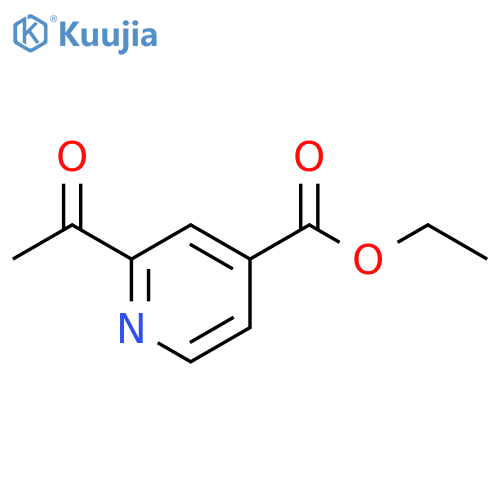Cas no 25028-32-4 (Ethyl 2-acetylisonicotinate)

Ethyl 2-acetylisonicotinate structure
商品名:Ethyl 2-acetylisonicotinate
CAS番号:25028-32-4
MF:C10H11NO3
メガワット:193.199242830276
MDL:MFCD11042531
CID:822840
PubChem ID:55265486
Ethyl 2-acetylisonicotinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-acetylisonicotinate
- 2-acetyl-4-Pyridinecarboxylic acid ethyl ester
- ethyl 2-acetylpyridine-4-carboxylate
- 2-Acétylisonicotinate d'éthyle
- 4-pyridinecarboxylic acid, 2-acetyl-, ethyl ester
- Ethyl-2-acetylisonicotinat
- 2-Acetyl-isonicotinic acid ethyl ester
- PYAC32
- EOS316
- AX8221916
- 2-Acetylpyridine-4-carboxylic acid ethyl ester
- 25028-32-4
- CS-0151773
- Ethyl2-acetylisonicotinate
- AKOS006309146
- E10126
- MFCD11042531
- DTXSID60717142
- J-400942
- DA-16771
- AS-46675
-
- MDL: MFCD11042531
- インチ: 1S/C10H11NO3/c1-3-14-10(13)8-4-5-11-9(6-8)7(2)12/h4-6H,3H2,1-2H3
- InChIKey: LUMZQFHOBXCXOR-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1C([H])=C([H])N=C(C(C([H])([H])[H])=O)C=1[H])=O
計算された属性
- せいみつぶんしりょう: 193.07393
- どういたいしつりょう: 193.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 56.3
じっけんとくせい
- 密度みつど: 1.145
- ゆうかいてん: 52-55℃
- ふってん: 310.5°C at 760 mmHg
- フラッシュポイント: 141.6°C
- 屈折率: 1.514
- PSA: 56.26
Ethyl 2-acetylisonicotinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177328-5g |
ethyl 2-acetylisonicotinate |
25028-32-4 | 95% | 5g |
$432 | 2022-06-11 | |
| Chemenu | CM177328-1g |
ethyl 2-acetylisonicotinate |
25028-32-4 | 95% | 1g |
$109 | 2022-06-11 | |
| Alichem | A029206444-5g |
Ethyl 2-acetylisonicotinate |
25028-32-4 | 95% | 5g |
$469.65 | 2023-09-02 | |
| Aaron | AR002QWZ-250mg |
4-Pyridinecarboxylic acid, 2-acetyl-, ethyl ester |
25028-32-4 | 98% | 250mg |
$9.00 | 2025-02-10 | |
| A2B Chem LLC | AB27095-5g |
Ethyl 2-acetylisonicotinate |
25028-32-4 | 99% | 5g |
$304.00 | 2023-12-31 | |
| 1PlusChem | 1P002QON-1g |
4-Pyridinecarboxylic acid, 2-acetyl-, ethyl ester |
25028-32-4 | 96% | 1g |
$85.00 | 2025-02-19 | |
| Aaron | AR002QWZ-1g |
4-Pyridinecarboxylic acid, 2-acetyl-, ethyl ester |
25028-32-4 | 98% | 1g |
$35.00 | 2025-02-10 | |
| Aaron | AR002QWZ-100mg |
4-Pyridinecarboxylic acid, 2-acetyl-, ethyl ester |
25028-32-4 | 98% | 100mg |
$5.00 | 2025-02-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E93140-5g |
Ethyl 2-acetylisonicotinate |
25028-32-4 | 95% | 5g |
¥1314.0 | 2024-07-19 | |
| 1PlusChem | 1P002QON-5g |
4-Pyridinecarboxylic acid, 2-acetyl-, ethyl ester |
25028-32-4 | 96% | 5g |
$239.00 | 2025-02-19 |
Ethyl 2-acetylisonicotinate 関連文献
-
Boya Su,Shengyun Liao,Haitao Zhu,Shuxian Ge,Yan Liu,Jingyao Wang,Hui Chen,Lidong Wang Anal. Methods 2021 13 5700
-
Ganesh Koyyada,Vinayak Botla,Suresh Thogiti,Guohua Wu,Jingzhe Li,Xiaqin Fang,Fantai Kong,Songyuan Dai,Niveditha Surukonti,Bhanuprakash Kotamarthi,Chandrasekharam Malapaka Dalton Trans. 2014 43 14992
25028-32-4 (Ethyl 2-acetylisonicotinate) 関連製品
- 138715-82-9(2-Acetyl-isonicotinic acid methyl ester)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:25028-32-4)Ethyl 2-acetylisonicotinate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ